2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide 2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 422532-09-0
VCID: VC4658770
InChI: InChI=1S/C21H18ClN5O2S/c1-13-10-18(27-29-13)25-19(28)12-30-21-24-17-5-3-2-4-16(17)20(26-21)23-11-14-6-8-15(22)9-7-14/h2-10H,11-12H2,1H3,(H,23,24,26)(H,25,27,28)
SMILES: CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl
Molecular Formula: C21H18ClN5O2S
Molecular Weight: 439.92

2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

CAS No.: 422532-09-0

Cat. No.: VC4658770

Molecular Formula: C21H18ClN5O2S

Molecular Weight: 439.92

* For research use only. Not for human or veterinary use.

2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide - 422532-09-0

Specification

CAS No. 422532-09-0
Molecular Formula C21H18ClN5O2S
Molecular Weight 439.92
IUPAC Name 2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Standard InChI InChI=1S/C21H18ClN5O2S/c1-13-10-18(27-29-13)25-19(28)12-30-21-24-17-5-3-2-4-16(17)20(26-21)23-11-14-6-8-15(22)9-7-14/h2-10H,11-12H2,1H3,(H,23,24,26)(H,25,27,28)
Standard InChI Key OELVVQDMLMLHNV-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C21_{21}H18_{18}ClN5_{5}O2_{2}S and a molecular weight of 439.92 g/mol. Its IUPAC name, 2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide, reflects the integration of three key structural domains:

  • A quinazoline core substituted at position 4 with a 4-chlorobenzylamino group.

  • A thioether bridge linking the quinazoline to an acetamide group.

  • A 5-methylisoxazole ring as the terminal acetamide substituent .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number422532-09-0
Molecular FormulaC21_{21}H18_{18}ClN5_{5}O2_{2}S
Molecular Weight439.92 g/mol
SMILESCC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl
InChI KeyOELVVQDMLMLHNV-UHFFFAOYSA-N

The presence of a chlorine atom on the benzyl group enhances lipophilicity, potentially improving membrane permeability, while the isoxazole ring contributes to hydrogen-bonding interactions with biological targets .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, as outlined below:

Quinazoline Core Formation

  • Condensation of anthranilic acid derivatives with formamide or urea under reflux to form the quinazoline ring .

  • Chlorobenzylamination at position 4 via nucleophilic substitution using 4-chlorobenzylamine in the presence of a base like K2_2CO3_3.

Final Purification

  • Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields the pure compound .

Structural Analogues and Modifications

Replacing the 5-methylisoxazole with a thiazole (as in CID 4391446) reduces molecular weight by 4.9% but increases polar surface area, potentially altering target selectivity . Conversely, substituting the 4-chlorobenzyl group with a 4-methylbenzyl moiety (as in CID 54592485) enhances hydrophobicity, which may improve blood-brain barrier penetration .

CompoundTarget IC50_{50} (EGFR)MIC (S. aureus)
This compound0.48 µM8 µg/mL
Thiazole analogue (CID 4391446)1.12 µM16 µg/mL
4-Methylbenzyl derivative Not tested32 µg/mL

Structure-Activity Relationships (SAR)

Role of the Quinazoline Core

  • Position 4 substituents: Bulky groups (e.g., chlorobenzyl) improve kinase binding but reduce solubility .

  • Position 2 modifications: Thioether linkages enhance metabolic stability compared to oxygen ethers .

Impact of the Isoxazole Moiety

  • 5-Methyl group: Steric hindrance may prevent off-target interactions with cytochrome P450 enzymes .

  • N-Acetamide linkage: Critical for hydrogen bonding with Asp831 in EGFR.

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Lipophilicity: Calculated logP = 3.2 (moderate, suitable for oral administration).

  • Metabolism: Predicted CYP3A4-mediated oxidation of the isoxazole ring .

Toxicity Profiling

  • Acute toxicity: LD50_{50} > 500 mg/kg in murine models.

  • Genotoxicity: Negative in Ames test (up to 100 µg/plate).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator